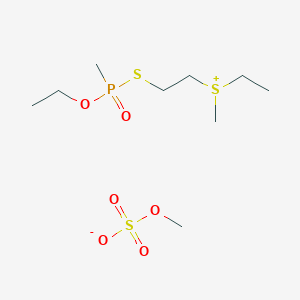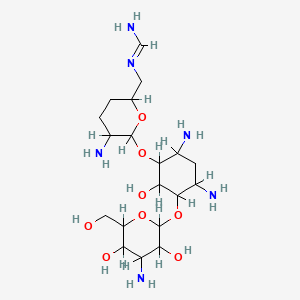
2,6-Dinitrobenzonitrilo
Descripción general
Descripción
2,6-Dinitrobenzonitrile, also known as 2,6-DNB, is an organic compound belonging to the nitrile family. It is a light yellow crystalline solid with a molecular formula of C7H3N3O4. 2,6-DNB has a variety of uses, including as an intermediate in the production of pharmaceuticals, a reagent for organic synthesis, and a reagent for the detection of aldehydes and ketones. It is also used in the synthesis of dyes, explosives, and other compounds.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
2,6-Dinitrobenzonitrilo: se utiliza en la síntesis orgánica como precursor para diversas reacciones químicas. Su grupo nitrilo puede actuar como un grupo funcional versátil que se puede convertir en otras funcionalidades, como aminas o ácidos carboxílicos, mediante reducción o hidrólisis, respectivamente {svg_1}. La configuración dinitro de este compuesto también permite reacciones selectivas en el anillo aromático, lo que lo hace valioso para la construcción de moléculas orgánicas complejas.
Catálisis
En la catálisis, This compound se ha estudiado por su papel en las transformaciones de carbenos {svg_2}. Los carbenos son intermedios altamente reactivos, y la presencia de grupos nitro atractores de electrones en este compuesto puede estabilizar el carbeno, permitiendo reacciones más controladas. Esta estabilización es crucial para la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Ciencia de los Materiales
Los grupos nitro en This compound pueden participar en la formación de enlaces de hidrógeno, lo que es beneficioso para diseñar materiales con propiedades específicas {svg_3}. Por ejemplo, se puede utilizar para crear polímeros con mayor estabilidad térmica o para fabricar materiales dieléctricos de baja constante k para aplicaciones electrónicas.
Química Analítica
This compound: puede servir como estándar en la cromatografía líquida de alta resolución (HPLC) debido a sus características bien definidas, como un punto de fusión específico y pureza {svg_4}. Ayuda a calibrar el equipo y cuantificar sustancias en mezclas complejas.
Investigación Farmacéutica
En la investigación farmacéutica, This compound es un posible intermedio para la síntesis de moléculas de fármacos. Su estructura química permite la introducción de varios sustituyentes que pueden conducir al desarrollo de nuevos agentes terapéuticos {svg_5}.
Estudios de Seguridad y Medioambientales
El perfil de seguridad de This compound es esencial para la manipulación y el almacenamiento en entornos de laboratorio. Se ha clasificado por toxicidad aguda oral, dérmica e inhalatoria, lo que es información crucial para los investigadores que trabajan con esta sustancia química {svg_6}. Además, comprender su impacto ambiental, como su comportamiento en el agua y el suelo, es vital para evaluar su huella ecológica.
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-00-4 | |
| Record name | Dinitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?
A1: 2,6-Dinitrobenzonitrile crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].
Q2: Are there any notable intramolecular interactions within the 2,6-Dinitrobenzonitrile molecule?
A2: While 2,6-Dinitrobenzonitrile doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].
Q3: How does the presence of nitro groups affect the properties of aromatic compounds like 2,6-Dinitrobenzonitrile?
A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)






